molecular formula C15H10Cl2N2O3 B12893826 N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide CAS No. 185400-39-9

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide

Cat. No.: B12893826
CAS No.: 185400-39-9
M. Wt: 337.2 g/mol
InChI Key: IJOCDYMFIRKGJK-UHFFFAOYSA-N
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Description

Properties

CAS No.

185400-39-9

Molecular Formula

C15H10Cl2N2O3

Molecular Weight

337.2 g/mol

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide

InChI

InChI=1S/C15H10Cl2N2O3/c1-21-12-3-2-9(8-4-5-22-14(8)12)15(20)19-13-10(16)6-18-7-11(13)17/h2-7H,1H3,(H,18,19,20)

InChI Key

IJOCDYMFIRKGJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide typically follows a two-step approach:

  • Step 1: Preparation of the benzofuran-4-carboxylic acid or its activated derivative (e.g., acid chloride or ester).
  • Step 2: Coupling of the activated benzofuran acid derivative with 3,5-dichloropyridin-4-amine to form the amide bond.

This approach is consistent with standard amide synthesis protocols in medicinal chemistry.

Preparation of Benzofuran-4-carboxylic Acid Derivative

The benzofuran core with a 7-methoxy substituent is synthesized or procured as 7-methoxy-1-benzofuran-4-carboxylic acid. Activation of the carboxylic acid is commonly achieved by conversion to the corresponding acid chloride or reactive ester to facilitate amide bond formation.

  • Activation Methods:

    • Use of thionyl chloride (SOCl₂) or oxalyl chloride to convert the acid to acid chloride.
    • Formation of reactive esters such as 4-nitrophenyl esters using carbodiimide coupling agents (e.g., EDC.HCl) in the presence of 4-nitrophenol.
  • Reaction Conditions:

    • Typically performed in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
    • Temperature control is critical, often maintained between 0°C to 80°C depending on the reagent and step.

Amide Bond Formation with 3,5-Dichloropyridin-4-amine

The key step involves coupling the activated benzofuran acid derivative with 3,5-dichloropyridin-4-amine under basic or neutral conditions.

  • Coupling Agents and Bases:

    • Carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) are used to activate the acid in situ.
    • Bases like sodium hydride (NaH) or triethylamine (TEA) are employed to deprotonate the amine and facilitate nucleophilic attack.
  • Solvents:

    • Dry tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred solvents to maintain anhydrous conditions and solubilize reactants.
  • Temperature and Time:

    • Reactions are typically carried out at ambient to moderate temperatures (25–70°C).
    • Reaction times range from 1 to 4 hours depending on the scale and reactivity.
  • Workup:

    • The reaction mixture is quenched with water and acidified (e.g., with concentrated HCl) to precipitate the product.
    • Filtration, washing with water, and drying yield the crude amide.
    • Further purification by recrystallization or chromatography may be performed to achieve high purity.

Representative Preparation Procedure (Based on Patent WO2012147098A2)

Step Reagents & Conditions Description Yield & Purity
1 7-Methoxy-1-benzofuran-4-carboxylic acid + Thionyl chloride, reflux Conversion to acid chloride Quantitative conversion
2 Acid chloride + 3,5-dichloropyridin-4-amine + NaH in dry THF, 25-30°C, 1-2 h Amide bond formation Crude product isolated by filtration
3 Quench with water, acidify to pH 2 with HCl Precipitation of product Crude solid obtained
4 Wash with water, dry under vacuum Purification HPLC purity > 98%

This method emphasizes mild conditions and straightforward isolation, suitable for scale-up.

Alternative Methods and Notes

  • Use of Reactive Esters: Instead of acid chlorides, 4-nitrophenyl esters of the benzofuran acid can be prepared using EDC.HCl and 4-nitrophenol, then reacted with the amine to form the amide. This method can offer milder reaction conditions and better control over side reactions.

  • Base Selection: Sodium hydride is effective for deprotonating the amine but requires careful handling due to its reactivity. Triethylamine or other organic bases can be used for safer operations.

  • Solvent Choice: Anhydrous THF is preferred for its ability to dissolve both reactants and maintain anhydrous conditions, critical for carbodiimide-mediated couplings.

  • Temperature Control: Maintaining reaction temperatures between 25°C and 70°C optimizes reaction rates while minimizing decomposition.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Benzofuran acid activation Thionyl chloride or EDC.HCl + 4-nitrophenol Acid chloride or reactive ester formation
Amine coupling base Sodium hydride or triethylamine Deprotonates amine for nucleophilic attack
Solvent Dry THF or DMF Anhydrous conditions required
Temperature 25–70°C Controls reaction rate and selectivity
Reaction time 1–4 hours Sufficient for complete conversion
Workup Water quench, acidification (pH ~2), filtration Isolates crude product
Purification Recrystallization or chromatography Achieves >98% purity

Research Findings and Considerations

  • The use of carbodiimide coupling agents (e.g., EDC.HCl) in the presence of 4-nitrophenol to form reactive esters is a well-established method that improves yields and purity by minimizing side reactions compared to direct acid chloride coupling.

  • Sodium hydride as a base enhances nucleophilicity of the amine but requires strict anhydrous conditions and careful temperature control to avoid side reactions.

  • The benzofuran moiety’s sensitivity to harsh conditions necessitates mild reaction temperatures and neutral to slightly acidic workup to preserve the integrity of the methoxy substituent and the benzofuran ring.

  • The final product’s purity is typically confirmed by HPLC, with yields ranging from moderate to high depending on scale and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Structural Representation

The compound features a benzofuran core substituted with a dichloropyridine moiety and a methoxy group, which contributes to its biological activity.

Phosphodiesterase Inhibition

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide has been identified as a potential phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in various cellular processes including inflammation and cell signaling.

Case Studies

  • Anti-inflammatory Effects : Research indicates that PDE inhibitors can reduce inflammation in conditions such as asthma and rheumatoid arthritis. The compound has shown promise in modulating inflammatory responses by inhibiting PDE activity, thereby increasing cyclic AMP levels .

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. By modulating cyclic nucleotide levels, it may enhance neuronal survival and function.

Case Studies

  • Cognitive Enhancement : Studies have indicated that PDE inhibitors can improve cognitive functions and memory in animal models. This suggests that this compound may have similar effects .

Potential Anti-cancer Activity

Emerging research points to the role of cyclic nucleotides in cancer biology. By targeting PDEs, this compound may influence tumor growth and metastasis.

Case Studies

  • Tumor Inhibition : In vitro studies have demonstrated that PDE inhibitors can induce apoptosis in cancer cells, suggesting a therapeutic avenue for cancers resistant to conventional treatments .

Summary Table of Applications

Application AreaMechanismPotential Benefits
Phosphodiesterase InhibitionIncreases cyclic AMP levelsReduces inflammation; treats asthma and arthritis
NeuroprotectionModulates neuronal signalingEnhances cognitive function; protects against neurodegeneration
Anti-cancerInduces apoptosis in cancer cellsPotential treatment for resistant cancers

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). By inhibiting PDE4, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP levels results in anti-inflammatory effects and modulation of immune responses .

Comparison with Similar Compounds

Oglemilast (Glenmark)

  • Structure-Activity: The dibenzofuran core and sulfonamido group in Oglemilast may enhance solubility and target affinity compared to the benzofuran analog.
  • Patent Landscape : Glenmark’s extensive patent portfolio highlights structural optimizations in this class, though clinical translation remains challenging .

Roflumilast (Approved PDE4 Inhibitor)

  • Therapeutic Use: Approved for COPD, Roflumilast’s 3-cyclopropylmethoxy and 4-difluoromethoxy groups confer metabolic stability and prolonged half-life (~17 hours).

Intermediate Analogs ()

  • 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (CAS 475271-62-6) : The hydroxyl group at position 4 may facilitate hydrogen bonding with targets but could increase susceptibility to glucuronidation, reducing in vivo stability compared to methoxy-substituted analogs .

Biological Activity

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, alongside relevant research findings and case studies.

  • Molecular Formula : C15H10Cl2N2O3
  • Molecular Weight : 341.16 g/mol
  • CAS Number : 22734346

The compound features a benzofuran backbone substituted with a dichloropyridine moiety and a methoxy group, which contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the efficacy of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358), the following results were observed:

CompoundCell LineIC50 (μM)
Compound 1A5496.26 ± 0.33
Compound 1HCC8276.48 ± 0.11
Compound 1NCI-H35820.46 ± 8.63

These findings suggest that the compound's structure can influence its cytotoxicity against cancer cells while also affecting normal cell lines like MRC-5, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown promising results against various bacterial strains.

Research Findings

A study highlighted the antimicrobial activity of similar benzofuran derivatives against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was noted to enhance the binding affinity to bacterial DNA, contributing to their effectiveness .

The proposed mechanism of action for this compound includes:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in cell proliferation and survival pathways.

Safety and Toxicity

While the compound shows significant biological activity, safety assessments are crucial. The cytotoxic effects observed in normal cell lines necessitate further studies to evaluate the therapeutic window and potential side effects.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide?

Methodological Answer: Use orthogonal experimental design to minimize variables while maximizing data output. For example, vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically using a Taguchi L9 array . Statistical tools like ANOVA can identify dominant factors affecting yield. A simplified example of parameters and responses is shown below:

FactorLevel 1Level 2Level 3Optimal Level (ANOVA Result)
Temperature (°C)80100120100
SolventDMFTHFDCMDMF
Catalyst (mol%)5101510

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) for structural confirmation. For purity, use reverse-phase HPLC with a Chromolith® column (e.g., 90% acetonitrile/water gradient, λ = 255 nm) . Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What are the critical solubility and stability parameters for in vitro assays involving this compound?

Methodological Answer: Determine solubility in DMSO (commonly used for stock solutions) and aqueous buffers (pH 4–8) via shake-flask method . Stability studies should include:

  • Photodegradation : Expose to UV light (λ = 254 nm) for 24 hours; monitor via HPLC .
  • Thermal stability : Store at -20°C (long-term) vs. 25°C (short-term); assess degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,5-dichloropyridinyl moiety in bioactivity?

Methodological Answer: Use comparative molecular field analysis (CoMFA) to model electrostatic/hydrophobic interactions. Synthesize analogs with substituent variations (e.g., -F, -CH3) at the 3,5-positions and assay against target enzymes. For example, replace chlorine with trifluoromethyl groups to assess steric/electronic effects .

Q. What methodologies resolve contradictions in enzyme inhibition data (e.g., IC50 variability across studies)?

Methodological Answer: Apply theoretical triangulation :

  • Validate assay conditions (e.g., ATP concentration in kinase assays).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true inhibition from artifactual interference .
  • Cross-reference with in silico docking (AutoDock Vina) to confirm binding poses .

Q. How can researchers investigate multi-target interactions of this compound in complex biological systems?

Methodological Answer: Employ chemical proteomics with immobilized compound probes to capture interacting proteins. Validate hits via surface plasmon resonance (SPR) and knockdown/knockout models . For example, identify off-target kinase interactions using a human kinome screen .

Q. What advanced statistical models predict in vivo efficacy based on in vitro data?

Methodological Answer: Develop pharmacokinetic-pharmacodynamic (PK-PD) models using nonlinear mixed-effects modeling (NONMEM). Incorporate parameters like logP (2.8), plasma protein binding (≥95%), and hepatic extraction ratio (derived from microsomal assays) . Validate with allometric scaling from rodent to human .

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